Citrato de potasio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

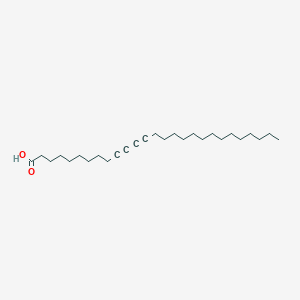

Potassium citrate, also known as tripotassium citrate, is a potassium salt of citric acid with the molecular formula K3C6H5O7 . It is a white, hygroscopic crystalline powder that is odorless with a saline taste . It contains 38.28% potassium by mass . In its monohydrate form, it is highly hygroscopic and deliquescent . It is used to treat a kidney stone condition called renal tubular acidosis and to prevent kidney stones that may occur with gout .

Synthesis Analysis

Potassium citrate can be synthesized by the neutralization of citric acid, which is achieved by the addition of potassium bicarbonate, potassium carbonate, or potassium hydroxide to it . The solution can then be filtered and the solvent can be evaporated till granulation .Molecular Structure Analysis

The molecular formula of Potassium citrate is C6H5K3O7 . Its average mass is 306.395 Da and its mono-isotopic mass is 305.894653 Da .Physical And Chemical Properties Analysis

Potassium citrate is a white, hygroscopic crystalline powder . It is odorless with a saline taste . It contains 38.28% potassium by mass . In the monohydrate form, it is highly hygroscopic and deliquescent .Aplicaciones Científicas De Investigación

- El citrato de potasio ha sido estudiado por su impacto en la renovación ósea en mujeres posmenopáusicas con osteopenia. Un estudio piloto aleatorizado, doble ciego y controlado con placebo encontró que la suplementación con this compound disminuía los marcadores bioquímicos de pérdida ósea. Modifica la renovación ósea al abordar la sobrecarga ácida, lo cual es relevante para la salud ósea.

- El this compound juega un papel en el apoyo a la mineralización de la matriz extracelular por los osteoblastos (células formadoras de hueso) . Esta función es crucial para mantener la fuerza y la estructura óseas.

- La incorporación de this compound (PC) mejora la estabilidad de las células solares de perovskita de estaño-plomo. El PC neutraliza la acidez, estabiliza la superficie frontal de la perovskita y previene la formación de defectos .

- El this compound se utiliza para controlar la acidosis tubular renal, la nefrolitiasis de oxalato de calcio hipocitratúrica y la litiasis úrica (con o sin cálculos de calcio) .

- Reduce eficazmente la recurrencia de cálculos renales en un 75% en pacientes con cálculos que contienen calcio .

Salud ósea y osteopenia

Mineralización de la matriz extracelular

Estabilización de células solares de perovskita

Acidosis tubular renal y prevención de cálculos renales

Biosíntesis de lípidos y funciones celulares

Mecanismo De Acción

Target of Action

Potassium citrate primarily targets the urinary system, specifically the renal tubular acidosis, hypocitraturic calcium oxalate nephrolithiasis, and uric acid lithiasis with or without calcium stones . It is used to manage these conditions by modifying the renal handling of citrate .

Mode of Action

Potassium citrate works by increasing urinary citrate and pH levels . This is achieved mainly by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate . In addition to raising urinary pH and citrate, Potassium citrate also increases urinary potassium by approximately the amount contained in the medication .

Biochemical Pathways

Potassium citrate is involved in diverse biochemical pathways influencing cell metabolism and function . It is synthesized de novo and is highly abundant in the circulation . Cells take up extracellular citrate via the sodium-dependent plasma membrane transporter NaCT encoded by the SLC13A5 gene . Citrate is critical to maintaining metabolic homeostasis .

Pharmacokinetics

Potassium citrate is rapidly absorbed when given orally, and is excreted in the urine . It is an alkaline salt, which makes it effective in reducing the pain and frequency of urination when these are caused by highly acidic urine .

Result of Action

The result of Potassium citrate’s action is a decrease in the amount of acid in the body . This can help prevent conditions caused by high uric acid levels, such as gout or kidney stones . It is also effective in reducing the pain and frequency of urination when these are caused by highly acidic urine .

Action Environment

The action of Potassium citrate can be influenced by environmental factors. For instance, it is a white, hygroscopic crystalline powder . In the monohydrate form, it is highly hygroscopic and deliquescent . This means that it readily absorbs moisture from the environment, which can affect its stability and efficacy.

Safety and Hazards

Potassium citrate may cause serious side effects. Severe vomiting or stomach pain, high blood potassium, and signs of stomach bleeding are some of the serious side effects . It should not be used if you have high levels of potassium in your blood (hyperkalemia), kidney failure, a bladder or kidney infection, untreated or uncontrolled diabetes, an adrenal gland disorder, a blockage in your intestines, problems with your esophagus, stomach, or intestines that affect swallowing or digestion .

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium citrate involves the reaction between citric acid and potassium hydroxide.", "Starting Materials": [ "Citric acid", "Potassium hydroxide", "Water" ], "Reaction": [ "Dissolve citric acid in water to form a solution.", "Add potassium hydroxide to the citric acid solution while stirring.", "Heat the mixture to 60-70°C and continue stirring until all the potassium hydroxide has dissolved.", "Filter the solution to remove any impurities.", "Cool the solution to room temperature and allow it to crystallize.", "Collect the crystals and wash them with cold water.", "Dry the crystals in a desiccator to obtain Potassium citrate." ] } | |

Número CAS |

7778-49-6 |

Fórmula molecular |

C6H8KO7 |

Peso molecular |

231.22 g/mol |

Nombre IUPAC |

tripotassium;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |

Clave InChI |

NAVWVHRQSDHCHD-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+] |

SMILES canónico |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[K] |

Color/Form |

WHITE CRYSTALS, GRANULES, OR POWDER TRANSPARENT CRYSTALS |

Otros números CAS |

7778-49-6 |

Descripción física |

Liquid; NKRA Dry Powder; Liquid White, hygroscopic, granular powder or transparent crystals Monohydrate: White odorless solid; [Merck Index] White odorless crystalline granules; [MSDSonline] |

Números CAS relacionados |

7778-49-6 |

Solubilidad |

1 G DISSOLVES IN 0.65 ML WATER 1 G DISSOLVES VERY SLOWLY IN 2.5 ML GLYCEROL ALMOST INSOL IN ALCOHOL |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1592353.png)

![1-Methylcyclopentyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1592356.png)